N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a benzamide group at the 2-position and a thioether-linked diethylaminoacetamide moiety at the 5-position. The thioether linkage may enhance resistance to enzymatic degradation compared to ether or amine bonds.
Properties
IUPAC Name |
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-20(4-2)14(21)11-24-16-19-18-13(23-16)10-17-15(22)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUZBJCHQOETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multiple steps. One common method starts with the preparation of the oxadiazole core. This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile .
Preparation of Hydrazide: The starting material, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, is converted to the corresponding acid hydrazide using hydrazine hydrate in ethanol.
Formation of Oxadiazole: The acid hydrazide is then refluxed with carbon disulfide to form the oxadiazole ring.
Introduction of Sulfanyl Group: The oxadiazole derivative is reacted with 2-bromoacetylbromide in an aqueous medium to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential anti-diabetic agent .
Comparison with Similar Compounds
Structural and Functional Analogues
Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Key Differences: Both lack the diethylamino-thioether substituent, instead featuring sulfamoyl and arylalkyl/furan groups. Activity: Inhibitors of thioredoxin reductase (Trr1) in Candida albicans, with MIC values comparable to fluconazole .
Indole-Based EGFR/COX-2 Inhibitors (2a–i)
- Example: 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Key Differences: Substituents include indole and benzothiazole moieties. The thioacetamide linker differs from the target’s thioether. Activity: Inhibits EGFR (IC₅₀: 0.12–1.43 µM) and COX-2 (IC₅₀: 0.09–0.83 µM), with compound 2i showing the highest potency . Target Comparison: The diethylamino group may reduce off-target effects compared to benzothiazole, which can intercalate DNA.
Antiviral Benzamide Derivatives (Compounds 446, 448, 4415)
- Example: 2-Nitro-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Key Differences: Nitro and methylthio groups replace the diethylamino-thioether. Activity: Potent antiviral activity against NNM (reference standard), with substituent position (para > meta > ortho) critical for efficacy . Target Comparison: The diethylamino group’s electron-donating nature may alter binding kinetics compared to nitro groups’ electron-withdrawing effects.
Antimicrobial Benzofuran-Oxadiazoles (2a, 2b)
- Example: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Key Differences: Benzofuran and methoxyphenyl substituents dominate. Activity: Broad-spectrum antimicrobial agents with laccase catalysis enhancement . Target Comparison: The diethylamino group may reduce hydrophobicity compared to benzofuran, improving solubility.
Physicochemical and Pharmacokinetic Properties
- Key Observations: The target compound’s higher pKa (11.85) suggests protonation at physiological pH, enhancing solubility and membrane penetration.
Structure-Activity Relationship (SAR) Insights
- Thioether vs. Thioacetamide : Thioether linkages (target compound) may confer greater stability than thioacetamides (e.g., indole derivatives ).
- Benzamide vs. Sulfamoyl: Benzamide’s aromatic π-stacking capability may favor interactions with hydrophobic enzyme pockets, whereas sulfamoyl groups (LMM5/LMM11 ) provide hydrogen-bond donors.
Biological Activity
N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS Number: 904273-33-2) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H21N5O5S
- Molecular Weight : 407.4 g/mol
- Structure : The structure features a benzamide moiety linked to a 1,3,4-oxadiazole ring through a thioether linkage with a diethylamino group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring is known for its role in modulating enzyme activities and influencing cellular signaling pathways.
Antitumor Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antitumor properties. In one study, derivatives similar to N-(...)-benzamide demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The mechanism involves the induction of apoptosis and inhibition of cell proliferation. The compound's potency was assessed using IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(...)-benzamide | HeLa | 5.3 |
| N-(...)-benzamide | MCF7 | 4.8 |
Cholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease research. The compound showed moderate inhibitory activity against AChE:
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| N-(...)-benzamide | 63% | 0.907 |
This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
Case Studies
- In Vivo Studies : In animal models, administration of N-(...)-benzamide resulted in significant tumor regression in xenograft models when combined with standard chemotherapeutic agents.
- Neuroprotective Effects : A study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for neuroprotective therapies.
Structure-Activity Relationship (SAR)
The biological activity of N-(...)-benzamide can be influenced by modifications to its structure. Substituents on the benzamide or oxadiazole rings can enhance or diminish activity:
- Electron-withdrawing groups at specific positions on the benzene ring have been shown to increase AChE inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
